molecular formula C10H12N4O5 B3832716 2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

Cat. No.: B3832716
M. Wt: 268.23 g/mol
InChI Key: RMCXSSFSDYZJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent probe. The compound’s structure includes a benzoxadiazole ring, which is responsible for its fluorescence, and a hydroxyethyl group that enhances its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 2-aminoethanol with 4-chloro-7-nitro-2,1,3-benzoxadiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: The major product is 2-[2-Aminoethyl-(4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.

    Substitution: The products vary depending on the substituent introduced, such as 2-[2-Alkoxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol.

Scientific Research Applications

2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some applications include:

Mechanism of Action

The fluorescent properties of 2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol are due to the presence of the benzoxadiazole ring, which absorbs light at specific wavelengths and emits fluorescence. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, allowing it to bind to specific sites and act as a probe. The fluorescence intensity changes in response to the local environment, providing valuable information about molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol
  • 2-Deoxy-2-[7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2NBDG)

Uniqueness

2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct fluorescent properties. Compared to similar compounds, it offers enhanced solubility and stability, making it suitable for a wider range of applications in scientific research and industrial processes .

Properties

IUPAC Name

2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)8-2-1-7-9(12-19-11-7)10(8)14(17)18/h1-2,15-16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCXSSFSDYZJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1N(CCO)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Reactant of Route 3
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2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Reactant of Route 4
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Reactant of Route 5
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Reactant of Route 6
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.